molecular formula C19H21N5O2S B12015780 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015780
M. Wt: 383.5 g/mol
InChI Key: BXYOIBARHNNKHU-UDWIEESQSA-N
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Description

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a dimethylaminophenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a condensation reaction with 2,5-dimethoxybenzaldehyde.

    Addition of the Dimethylaminophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown potential in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The dimethoxyphenyl and dimethylaminophenyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The compound may interfere with DNA synthesis, protein function, or cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol stands out due to the presence of the 2,5-dimethoxyphenyl group. This group enhances the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the dimethylaminophenyl group contributes to its unique electronic properties, influencing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O2S/c1-23(2)15-7-5-13(6-8-15)18-21-22-19(27)24(18)20-12-14-11-16(25-3)9-10-17(14)26-4/h5-12H,1-4H3,(H,22,27)/b20-12+

InChI Key

BXYOIBARHNNKHU-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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